N,N-Dimethyl-N-[(piperidin-4-yl)methyl]methanesulfonoimidamide
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Overview
Description
N,N-Dimethyl-N-[(piperidin-4-yl)methyl]methanesulfonoimidamide is a chemical compound with a complex structure that includes a piperidine ring, a dimethylamino group, and a methanesulfonoimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-[(piperidin-4-yl)methyl]methanesulfonoimidamide typically involves the reaction of piperidine derivatives with dimethylamine and methanesulfonyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the process may require the presence of a base such as triethylamine to facilitate the reaction .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N-[(piperidin-4-yl)methyl]methanesulfonoimidamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary amines .
Scientific Research Applications
N,N-Dimethyl-N-[(piperidin-4-yl)methyl]methanesulfonoimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N-[(piperidin-4-yl)methyl]methanesulfonoimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride
- N,N-Dimethyl-2-piperidin-2-ylethanamine dihydrochloride
- N,N-Dimethyl-2-piperidin-3-ylethanamine dihydrochloride
Uniqueness
N,N-Dimethyl-N-[(piperidin-4-yl)methyl]methanesulfonoimidamide is unique due to its methanesulfonoimidamide moiety, which imparts distinct chemical properties and reactivity compared to other piperidine derivatives. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Properties
Molecular Formula |
C9H21N3OS |
---|---|
Molecular Weight |
219.35 g/mol |
IUPAC Name |
N-methyl-1-(1-methylpiperidin-4-yl)-N-(methylsulfonimidoyl)methanamine |
InChI |
InChI=1S/C9H21N3OS/c1-11-6-4-9(5-7-11)8-12(2)14(3,10)13/h9-10H,4-8H2,1-3H3 |
InChI Key |
XJNWPGVRGWICPK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)CN(C)S(=N)(=O)C |
Origin of Product |
United States |
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